molecular formula C9H5Cl2N B1590884 6,7-Dichloroquinoline CAS No. 40635-11-8

6,7-Dichloroquinoline

Cat. No.: B1590884
CAS No.: 40635-11-8
M. Wt: 198.05 g/mol
InChI Key: VOEBOQZMOGFLTJ-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It belongs to the quinoline family, characterized by a double-ring structure that includes a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

The primary target of 6,7-Dichloroquinoline is the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to the M phase . By inhibiting this enzyme, this compound can disrupt the normal cell cycle, which is particularly relevant in the context of cancer cells .

Mode of Action

This compound interacts with its target, the CDC25B2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the enzyme from performing its role in cell cycle regulation, leading to a disruption in the normal progression of the cell cycle . This disruption can lead to cell death or prevent the proliferation of cancer cells .

Biochemical Pathways

This compound affects the biochemical pathway related to cell cycle regulation . By inhibiting the CDC25B2 enzyme, it disrupts the normal progression of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . This compound also shows significant antimalarial activity, indicating that it may affect the biochemical pathways of the Plasmodium falciparum parasite .

Pharmacokinetics

Similar compounds like chloroquine have been shown to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound could be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell cycle, which can lead to cell death or prevent the proliferation of cancer cells . It also exhibits significant antimalarial activity, indicating that it can inhibit the growth of the Plasmodium falciparum parasite .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4-hydroxy-7-chloroquinoline with phosphorus oxychloride to produce this compound . Another approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. For instance, the use of 10% sodium hydroxide solution for hydrolysis and acid adjustment, followed by chlorination with phosphorus oxychloride, is a common industrial method .

Comparison with Similar Compounds

6,7-Dichloroquinoline is often compared with other quinoline derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

6,7-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEBOQZMOGFLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561531
Record name 6,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40635-11-8
Record name 6,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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